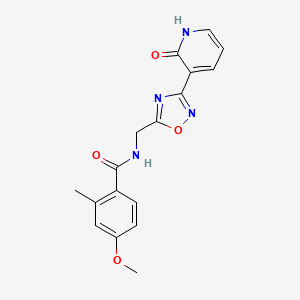
N'-(2,5-difluorophenyl)-N-(3-phenylpropyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,5-difluorophenyl)-N-(3-phenylpropyl)oxamide, also known as DFPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPPO is a highly potent and selective inhibitor of the transient receptor potential (TRP) channels, which are important for sensory signaling and other physiological processes.
Applications De Recherche Scientifique
Synthetic Approaches and Spectral Properties N'-(2,5-difluorophenyl)-N-(3-phenylpropyl)oxamide, due to its unique structural features, has been a subject of research in various synthetic and spectroscopic studies. Research focuses on its synthesis, spectral properties, and potential applications. For instance, synthetic methodologies involving acylthioureas and oxamides have been explored for their antipathogenic activity and interaction with bacterial cells. These compounds demonstrate significant potential in developing novel antimicrobial agents with antibiofilm properties due to their structural attributes and functional groups (Limban, Marutescu, & Chifiriuc, 2011). Similarly, the coordination chemistry of N,N'-bis(substituting group substituted) oxamides has been thoroughly investigated, showing their suitability as ligands in designing polynuclear complexes (Ruiz et al., 1999).
Structural Analysis and Spectral Investigations Further research delves into the crystal structure analysis and spectral IR, NMR, and UV-Vis investigations of related compounds, providing insights into their chemical behavior and interaction mechanisms. These studies contribute to a deeper understanding of the compound's electronic properties and its potential applications in various fields (Demir et al., 2016).
Intramolecular Hydrogen Bonding Research on oxamide derivatives, including those related to this compound, has also highlighted the role of intramolecular hydrogen bonding. Such studies have implications for designing compounds with specific properties and applications, from pharmaceuticals to materials science (Martínez-Martínez et al., 1998).
Cytotoxicity and DNA Reactivity Moreover, the compound and its derivatives have been examined for their cytotoxicity and reactivity towards DNA and proteins. These studies are crucial for developing new therapeutic agents and understanding their mode of action at a molecular level (Zheng et al., 2015).
Antifluoromethylsulfonyl)oxamides Chemiluminescence An interesting aspect of research on related compounds involves the investigation of chemiluminescent properties, highlighting the potential for developing new diagnostic tools and applications in biochemical assays (Tseng et al., 1979).
Propriétés
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-13-8-9-14(19)15(11-13)21-17(23)16(22)20-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIOCAYJZPOCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2996915.png)
![2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2996916.png)
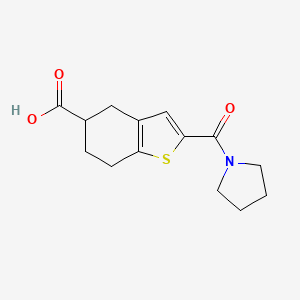
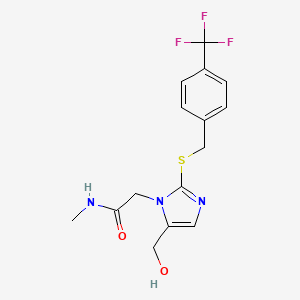
![3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2996919.png)
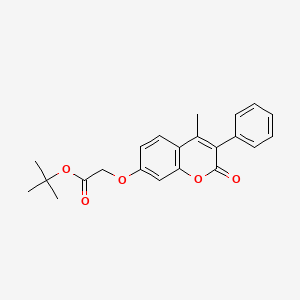
![4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2996926.png)


![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996931.png)
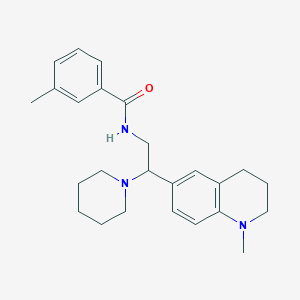
![2,2-Dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2996936.png)
![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2996937.png)
